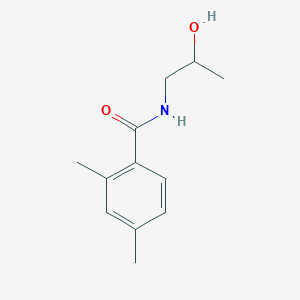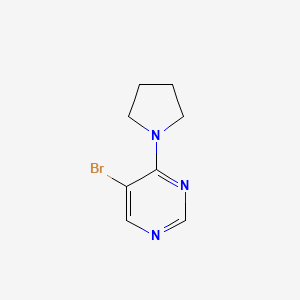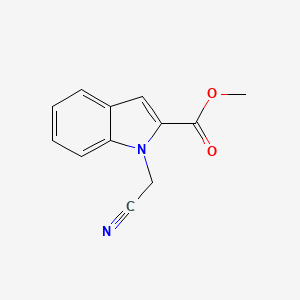![molecular formula C14H18N2O B7479848 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone, also known as HPPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPQ is a bicyclic compound that belongs to the class of pyridoquinoxalines, which are known for their pharmacological activities.
作用机制
The mechanism of action of 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the activation of downstream signaling pathways that regulate cellular functions.
Biochemical and Physiological Effects:
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In neurology, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegeneration. In oncology, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to induce cell death and inhibit tumor growth by modulating various signaling pathways. In cardiovascular diseases, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to relax blood vessels and lower blood pressure by increasing the production of nitric oxide.
实验室实验的优点和局限性
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has several advantages for lab experiments, including its high potency and specificity for certain targets, its ability to penetrate the blood-brain barrier, and its low toxicity. However, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone also has limitations, including its limited solubility in water and its potential for off-target effects.
未来方向
There are several potential future directions for research on 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone, including:
1. Further characterization of the mechanism of action of 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone in different cell types and tissues.
2. Investigation of the potential therapeutic applications of 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone in other diseases, such as diabetes and inflammation.
3. Development of more efficient and scalable synthesis methods for 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone.
4. Optimization of the pharmacokinetic properties of 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone to improve its bioavailability and efficacy.
5. Investigation of the potential combination therapies involving 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone and other drugs or compounds.
In conclusion, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone is a promising compound that has potential therapeutic applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
合成方法
The synthesis of 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone can be achieved through a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with 1,2-diaminocyclohexane, followed by reduction and acylation reactions. The final product is obtained through purification and isolation steps.
科学研究应用
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In oncology, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to have anti-tumor activity and can potentially be used for the treatment of various types of cancers. In cardiovascular diseases, 1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone has been shown to have vasodilatory effects and can potentially be used for the treatment of hypertension.
属性
IUPAC Name |
1-(6,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11(17)16-10-12-6-4-5-9-15(12)13-7-2-3-8-14(13)16/h2-3,7-8,12H,4-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVXLCMHCMYIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CCCCN2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






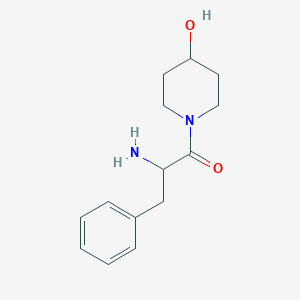
![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)
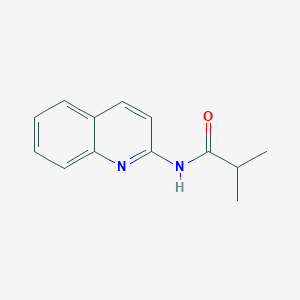
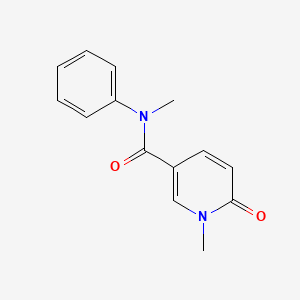

![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)
